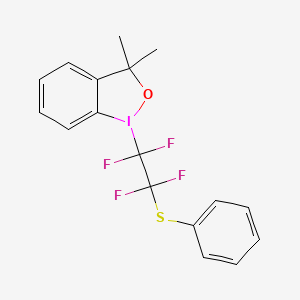

1-(Phenylsulfanyl tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Phenylsulfanyl tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole, also known as PhSO2CF2CF3-I, is a hypervalent iodine reagent used in organic synthesis. It is a white to light yellow solid with a molecular weight of 438.24 g/mol. PhSO2CF2CF3-I has been extensively studied due to its unique properties, which make it an excellent reagent for a variety of reactions.

Applications De Recherche Scientifique

Synthesis and Reactions

- Preparation and Reactions with Alkynyltrimethylsilanes : A study by Zhdankin et al. (1996) detailed the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and their reactions with alkynyltrimethylsilanes, yielding alkynyliodonium triflates or (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates. The use of pyridine in these reactions selectively produced 1-alkynylbenziodoxoles (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Chemical Biology and Synthetic Applications

- Functionalized Perfluoroethyl Group for Chemical Biology : Matoušek et al. (2016) demonstrated the creation of hypervalent iodine reagents with a functionalized tetrafluoroethyl group based on 1,3-dihydro-3,3-dimethyl-1,2-benziodoxole scaffolds. These reagents were used in electrophilic fluoroalkylation reactions with various nucleophiles. A related λ(3) -iodane reagent showed potential for thiol bioconjugation in chemical biology (Matoušek, Václavík, Hajek, Charpentier, Blastik, Pietrasiak, Budinská, Togni, & Beier, 2016).

Radical Intermediates and Decomposition Studies

- Divalent Iodine Radical Intermediates : Dolenc and Plesničar (1997) explored 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles and their decomposition, indicating the formation of iodanyl and tert-butylperoxyl radicals as primary decomposition steps. This provided insights into the radical intermediates involved in the thermolysis of these compounds (Dolenc & Plesničar, 1997).

Electrophilic Trifluoromethylation

- Trifluoromethylation in Peptides : Capone et al. (2008) utilized electrophilic trifluoromethylating benziodoxole reagents to selectively attach CF3 groups to cysteine side chains in peptides. This process, which did not affect other functional groups in the substrates, highlights the specificity and potential applications in medicinal chemistry (Capone, Kieltsch, Flögel, Lelais, Togni, & Seebach, 2008).

Photocuring and Photoinitiating Systems

- Photocured Samples and Photoinitiating Systems : Yang, Shi, and Nie (2015) studied the benzophenone/1,3-benzodioxole photoinitiating system, focusing on the reasons behind the yellowness in photocured samples. Their findings, based on various spectroscopic analyses, provided insights into the photoreaction products and the contributing factors to the yellowness of the cured samples, impacting the application in photocuring fields (Yang, Shi, & Nie, 2015).

Propriétés

IUPAC Name |

3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4IOS/c1-15(2)13-10-6-7-11-14(13)22(23-15)16(18,19)17(20,21)24-12-8-4-3-5-9-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHPPSKPTUHVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(F)(F)SC3=CC=CC=C3)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4IOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfanyl tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)

![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)

![Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate](/img/structure/B2538535.png)

![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2538539.png)

![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)

![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)